Phenylalanine, 3-iodo-alpha-methyl-
Overview
Description
Phenylalanine, 3-iodo-alpha-methyl- is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the alpha position of the phenylalanine molecule. It is used in various scientific research applications, particularly in the field of nuclear medicine for imaging and diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 3-iodo-alpha-methyl- typically involves the iodination of alpha-methyl-phenylalanine. One common method is the electrophilic iodination using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods
Industrial production of Phenylalanine, 3-iodo-alpha-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) to ensure the purity of the final product. The radiochemical yield is typically around 90%, with a radiochemical purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 3-iodo-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phenylalanine compounds .
Scientific Research Applications
Phenylalanine, 3-iodo-alpha-methyl- has several scientific research applications:
Nuclear Medicine: It is used as a radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of gliomas and other brain lesions.
Cancer Research: The compound is investigated for its potential in detecting pancreatic cancer and other tumors due to its ability to accumulate in neoplastic cells.
Neuroimaging: It helps in the characterization of brain lesions and monitoring therapy responses in neuro-oncology.
Mechanism of Action
The mechanism of action of Phenylalanine, 3-iodo-alpha-methyl- involves its uptake by specific amino acid transporters in cells. The compound is predominantly transported by the sodium-independent and L-leucine-preferring (L-system) transporter and the alanine-, serine-, and cysteine-preferring (ASC-system) transporter. Once inside the cells, it accumulates in neoplastic tissues, allowing for effective imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
L-3-iodo-alpha-methyl-tyrosine: Another radiopharmaceutical used for SPECT imaging of gliomas.
p-[123I]-iodo-L-phenylalanine: Used for the characterization of brain lesions.
Uniqueness
Phenylalanine, 3-iodo-alpha-methyl- is unique due to its prolonged retention in gliomas and its potential for therapeutic use after labeling with radioactive iodine. This makes it a promising compound for both diagnostic and therapeutic applications in oncology .
Properties
IUPAC Name |
2-amino-3-(3-iodophenyl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309466 | |
Record name | 3-Iodo-α-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-40-6 | |
Record name | 3-Iodo-α-methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20846-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-α-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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